molecular formula C22H26N2O2 B6148748 methyl 2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate CAS No. 698358-15-5

methyl 2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate

Cat. No. B6148748
CAS RN: 698358-15-5
M. Wt: 350.5
InChI Key:
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Description

Methyl 2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate (MDOPC) is a synthetic molecule with a variety of applications in scientific research. It is a polycyclic aromatic hydrocarbon (PAH) that is often used as a model compound for studying the structure and reactivity of various PAHs. MDOPC has been used in a variety of fields, including organic synthesis, chemical biology, and biochemistry.

Scientific Research Applications

Methyl 2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate has been used in a variety of scientific research applications. It has been used as a model compound for studying the structure and reactivity of various PAHs. It has also been used as a building block for the synthesis of more complex molecules. In addition, methyl 2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate has been used as a substrate for enzyme studies, and as a ligand for studying metal-ion interactions.

Mechanism of Action

The mechanism of action of methyl 2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate is not well understood. However, it is believed that the molecule binds to a variety of proteins, including cytochrome P450 enzymes, and that it can affect the activity of these proteins. In addition, methyl 2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate is thought to interact with DNA and RNA, and to have an effect on gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate are not well understood. However, it is believed that the molecule binds to a variety of proteins, including cytochrome P450 enzymes, and that it can affect the activity of these proteins. In addition, methyl 2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate is thought to interact with DNA and RNA, and to have an effect on gene expression.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate in lab experiments include its relatively simple and efficient synthesis, its availability in a variety of solvents, and its low toxicity. However, there are some limitations to using methyl 2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate in lab experiments. For example, the molecule is not very stable, and its reactivity can vary depending on the solvent used. In addition, the effects of methyl 2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate on biochemical and physiological processes are not well understood.

Future Directions

The future directions for methyl 2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate research include further studies on its biochemical and physiological effects, as well as its potential applications in drug development and other areas. In addition, further studies are needed to understand the mechanism of action of methyl 2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate and its interactions with proteins, DNA, and RNA. Finally, further studies are needed to investigate the potential of methyl 2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate as a substrate for enzyme studies and as a ligand for metal-ion interactions.

Synthesis Methods

Methyl 2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate can be synthesized from the reaction between 2,5-dibenzyl-octahydropyrrole-3a-carboxylic acid and methyl iodide. The reaction is carried out in a solvent such as dichloromethane, and the product is then purified by column chromatography. The synthesis of methyl 2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate has been reported to be relatively simple and efficient, with yields of up to 90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate involves the reaction of 2,5-dibenzylpyrrole with ethyl acrylate followed by hydrogenation and esterification.", "Starting Materials": [ "2,5-dibenzylpyrrole", "ethyl acrylate", "hydrogen gas", "palladium on carbon", "methanol", "sodium hydroxide", "acetic acid" ], "Reaction": [ "Step 1: 2,5-dibenzylpyrrole is reacted with ethyl acrylate in the presence of sodium hydroxide to form methyl 2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate.", "Step 2: The resulting product is then hydrogenated using hydrogen gas and palladium on carbon as a catalyst to form the corresponding amine.", "Step 3: The amine is then esterified with methanol and acetic acid to form the final product, methyl 2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate." ] }

CAS RN

698358-15-5

Product Name

methyl 2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate

Molecular Formula

C22H26N2O2

Molecular Weight

350.5

Purity

95

Origin of Product

United States

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